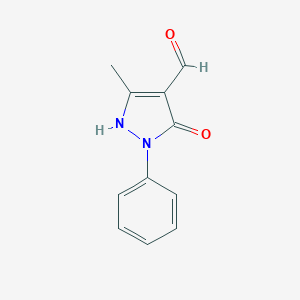

5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-10(7-14)11(15)13(12-8)9-5-3-2-4-6-9/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBBDSAYSNJJHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60484-29-9 | |

| Record name | 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via the in situ formation of the Vilsmeier reagent (POCl₃-DMF complex), which activates the pyrazole ring at the 4-position for formylation. Key steps include:

-

Generation of the Vilsmeier reagent : POCl₃ reacts with DMF to form a reactive iminium ion.

-

Electrophilic attack : The iminium ion targets the electron-rich 4-position of the pyrazole ring.

-

Hydrolysis : Subsequent aqueous workup yields the aldehyde functionality.

Optimal conditions involve maintaining a temperature of 70°C for 12 hours, achieving yields of 60–70%. Prolonged heating beyond 12 hours risks side reactions, such as over-chlorination or decomposition.

Case Study: Formylation of 5-Hydroxy-3-Methyl-1-Phenyl-1H-Pyrazole

A representative procedure involves dissolving 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole (10 mmol) in DMF (20 mL) and adding POCl₃ (15 mmol) dropwise at 0°C. The mixture is heated to 70°C for 12 hours, quenched with ice-water, and neutralized with sodium bicarbonate. The precipitate is filtered and recrystallized from ethanol to yield the carbaldehyde derivative.

Cyclocondensation of 1,3-Diketones with Hydrazines

An alternative approach involves the cyclocondensation of 1,3-diketones with phenylhydrazine, followed by oxidative formylation. This method is advantageous for introducing substituents at specific positions on the pyrazole ring.

Regioselectivity and Reaction Design

1,3-Diketones such as ethyl acetoacetate react with phenylhydrazine under acidic conditions to form pyrazolone intermediates. Subsequent oxidation with iodine or selenium dioxide introduces the aldehyde group at the 4-position.

Example Synthesis :

-

Pyrazolone formation : Ethyl acetoacetate (10 mmol) and phenylhydrazine (10 mmol) are refluxed in ethanol with glacial acetic acid (5%) for 6 hours to yield 3-methyl-1-phenyl-1H-pyrazol-5-ol.

-

Oxidative formylation : The pyrazolone is treated with iodine (1.2 equiv) in DMF at 80°C for 8 hours, yielding the target aldehyde in 55–65% yield.

Ultrasonic-Assisted Synthesis for Enhanced Efficiency

Ultrasonic irradiation has been employed to accelerate reaction kinetics and improve yields in pyrazole synthesis. While primarily reported for chloro derivatives (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde), this method is adaptable to the hydroxy analog.

Key Advantages:

-

Reduced reaction time : From 12 hours to 3–4 hours.

-

Higher yields : Up to 85% compared to conventional heating.

Procedure :

The pyrazole precursor (10 mmol) is suspended in DMF (15 mL) with POCl₃ (15 mmol) and subjected to ultrasonic irradiation (40 kHz, 300 W) at 50°C for 4 hours. The product is isolated via standard workup.

Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Key Limitations |

|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | 70°C, 12 h | 60–70 | Risk of over-chlorination |

| Cyclocondensation | 1,3-Diketone, I₂ | Reflux, 8 h | 55–65 | Multi-step synthesis |

| Ultrasonic-assisted | POCl₃, DMF, Ultrasound | 50°C, 4 h | 75–85 | Specialized equipment required |

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-oxo-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-methanol.

Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

Oxidation: 5-Oxo-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Reduction: 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives of the phenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Activities

The compound exhibits a range of pharmacological activities, making it a valuable candidate in drug development. Key activities include:

- Antibacterial Activity : Several studies have demonstrated the antibacterial properties of pyrazole derivatives, including this compound, which could be effective against various bacterial strains .

- Anti-inflammatory and Analgesic Properties : Research indicates that pyrazole derivatives can reduce inflammation and pain, suggesting potential applications in treating conditions like arthritis .

- Anticancer Potential : The compound has shown selective anti-proliferative effects on human cancer cells, indicating its potential as an anticancer agent. This is particularly relevant in the development of new cancer therapies targeting specific pathways .

- Antioxidant Activity : Pyrazole derivatives have been reported to exhibit antioxidant properties, which can help mitigate oxidative stress-related diseases .

Case Studies

A notable case study involved the synthesis and evaluation of various substituted pyrazoles, including 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This study highlighted its effectiveness against specific cancer cell lines and its mechanism of action through apoptosis induction .

Agrochemical Applications

Pesticidal Properties

The compound's structure suggests potential use as an agrochemical, particularly as an insecticide or fungicide. Pyrazoles are known for their efficacy in pest control due to their ability to disrupt biological processes in target organisms.

Research Findings

A study focused on the synthesis of pyrazole derivatives for agricultural applications reported that compounds with similar structures exhibited significant insecticidal activity against common agricultural pests. This positions this compound as a candidate for further development in agrochemical formulations .

Synthesis and Characterization

Synthesis Methods

The synthesis of this compound typically involves reactions such as the Vilsmeier-Haack reaction. This method allows for the introduction of the aldehyde group effectively while maintaining the integrity of the pyrazole ring structure .

Characterization Techniques

Characterization of the compound is crucial for understanding its properties and potential applications. Techniques used include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and confirms the presence of functional groups.

- Infrared (IR) Spectroscopy : Used to identify characteristic functional groups based on their vibrational transitions.

Mechanism of Action

The mechanism of action of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit microbial growth by targeting essential enzymes in the pathogen’s metabolic pathways . In cancer cells, it may induce apoptosis by interacting with signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carbaldehyde derivatives vary in substituents at positions 3, 4, and 5, which significantly alter their physicochemical properties, biological activities, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrazole-4-Carbaldehyde Derivatives

Key Findings :

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups (Cl, Br) : Enhance electrophilicity at the carbaldehyde position, facilitating nucleophilic additions (e.g., hydrazine reactions to form Schiff bases) .

- Hydroxyl Group : Enables hydrogen bonding and coordination with metal ions, crucial for optoelectronic applications .

Biological Activity: Chlorophenoxy and bromophenoxy derivatives exhibit stronger antimicrobial activity compared to the hydroxyl analog due to increased lipophilicity .

Structural Insights: SC-XRD data reveal that bulkier substituents (e.g., 4-chlorophenoxy) increase dihedral angles between the pyrazole and aryl rings, reducing π-π stacking efficiency . The hydroxyl derivative’s planar structure favors C–H···π interactions, stabilizing crystal packing .

Biological Activity

5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in scientific research, and relevant case studies.

Structural Characteristics

The compound features a hydroxyl group at the 5-position and an aldehyde group at the 4-position of the pyrazole ring, which significantly influences its chemical reactivity and biological activity. These functional groups allow for various interactions with biological molecules, making it a valuable compound in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Dihydroorotate Dehydrogenase (DHODH) : This enzyme is crucial for pyrimidine biosynthesis in Plasmodium falciparum, the causative agent of malaria. The compound binds to the active site of DHODH, inhibiting its function and disrupting the parasite's ability to synthesize DNA and RNA .

- Oxidoreductase Activity : The compound acts as a substrate for various oxidoreductases, facilitating oxidation-reduction reactions essential for metabolic processes.

- Antimicrobial Properties : It exhibits potential antimicrobial activity against pathogens such as Staphylococcus aureus, with studies indicating a minimum inhibitory concentration (MIC) of 4 μg/ml .

Biological Activities

The compound has been investigated for several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties, making them candidates for new antibiotic development .

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancers. For instance, compounds derived from this structure have demonstrated IC50 values in the low micromolar range against these cell lines .

Anticancer Activity

A study evaluated the anticancer properties of several pyrazole derivatives based on this compound. Notably:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 12.5 |

| Compound B | A549 | 26 |

| Compound C | HepG2 | 49.85 |

These results highlight the potential of this compound in developing new anticancer agents .

Antimicrobial Study

In another study focusing on antimicrobial efficacy, propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbodithioate was tested against Staphylococcus aureus. The findings revealed that it effectively inhibited bacterial growth and demonstrated unique luminescence profiles indicative of DNA-damaging activity .

Applications in Scientific Research

This compound has several applications:

- Medicinal Chemistry : It serves as a precursor for synthesizing novel pharmaceutical agents targeting various diseases.

- Agrochemicals : Its derivatives are explored for developing herbicides and pesticides due to their biological activity.

- Material Science : The unique properties of this compound contribute to advancements in materials with specific functionalities .

Q & A

Q. What factors dictate the stability of pyrazole-carbaldehydes during storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.